Toluidine bule

描述

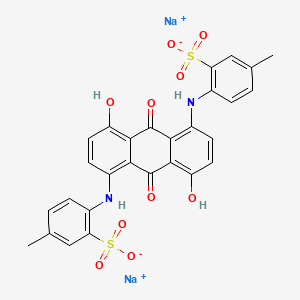

m-Toluenesulfonic acid, 6,6’-((4,8-dihydroxy-1,5-anthraquinonylene)diimino)di-, disodium salt: is a complex organic compound known for its applications in various scientific fields. It is commonly referred to as Toluidine Blue, an anthraquinone dye, and is widely used as a biochemical reagent .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-Toluenesulfonic acid, 6,6’-((4,8-dihydroxy-1,5-anthraquinonylene)diimino)di-, disodium salt involves several steps:

Starting Materials: N,N-dimethylaniline and hydrochloric acid are used as starting materials.

Diazotization: The reaction mixture is cooled to 0°C, and a solution of sodium nitrite is added dropwise.

Coupling Reaction: The diazonium salt formed is then coupled with o-toluidine.

Oxidation: The resulting compound is oxidized using potassium dichromate.

Sulfonation: The final step involves sulfonation with concentrated sulfuric acid to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes enhances efficiency and scalability .

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium dichromate.

Reduction: It can be reduced in the presence of reducing agents such as ascorbic acid.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic medium.

Reduction: Ascorbic acid in phosphate buffer.

Substitution: Sulfonation with concentrated sulfuric acid.

Major Products

The major products formed from these reactions include various sulfonated and oxidized derivatives, which have distinct properties and applications .

科学研究应用

Oral Lesions Detection

Clinical Utility:

Toluidine blue is primarily employed in the early diagnosis of oral premalignant and malignant lesions. Its efficacy has been demonstrated through several studies:

- Sensitivity and Specificity: In a study involving 132 patients with oral lesions, toluidine blue staining exhibited an overall accuracy of 91%, with 97 out of 99 dysplastic and malignant lesions correctly identified . Another study reported sensitivity at 81.35% and specificity at 66.67% for detecting oral squamous cell carcinoma using a 1% solution of toluidine blue .

Case Study Insights:

A study analyzed the effectiveness of toluidine blue in identifying dysplastic changes prior to biopsy. The procedure yielded a sensitivity of 46% and specificity of 100%, indicating that while it may miss some dysplastic changes, it can accurately identify benign conditions .

| Study | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |

|---|---|---|---|---|

| Study 1 | 91% | - | - | - |

| Study 2 | 81.35% | 66.67% | 62.06% | 84.21% |

| Study 3 | 73.9% | 30% | 54.8% | 50% |

| Study 4 | 88.89% | 74.19% | 50% | 97.83% |

Ocular Surface Squamous Neoplasia (OSSN)

Toluidine blue has also found applications in ophthalmology, particularly for diagnosing OSSN:

- Diagnostic Performance: A study involving participants with OSSN revealed that toluidine blue had a sensitivity of 92% , but a lower specificity of 31% , indicating its strong ability to detect true positives but also a tendency for false positives .

Implications for Clinical Practice:

These findings suggest that while toluidine blue is effective for screening OSSN, clinicians should be cautious about over-reliance on this method alone due to its lower specificity.

Histological Applications

Staining Properties:

Toluidine blue is utilized in histopathology to stain tissue sections, highlighting components such as mast cell granules and mucins due to its metachromatic properties:

- Chemical Affinity: The dye binds strongly to nucleic acids, making it useful for visualizing cellular structures in various types of tissues .

Research Applications

Recent studies have explored the binding interactions of toluidine blue with proteins like lysozyme, revealing insights into its binding efficiency compared to other dyes like methylene blue . This research is crucial for understanding the biochemical interactions that underpin toluidine blue's staining capabilities.

作用机制

The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to nucleic acids and proteins, allowing for visualization under a microscope. The binding occurs through electrostatic interactions and hydrogen bonding .

相似化合物的比较

Similar Compounds

Toluidine Blue O: Another anthraquinone dye with similar staining properties.

Methylene Blue: A thiazine dye used for similar applications but with different chemical properties.

Crystal Violet: A triarylmethane dye used in similar staining procedures.

Uniqueness

m-Toluenesulfonic acid, 6,6’-((4,8-dihydroxy-1,5-anthraquinonylene)diimino)di-, disodium salt is unique due to its specific binding properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in scientific research .

生物活性

Toluidine Blue (TB), a thiazine dye, is widely recognized for its biological activity, particularly in the fields of histology and microbiology. Its applications range from staining biological tissues to serving as a photosensitizer in photodynamic therapy. This article explores the various biological activities of Toluidine Blue, supported by research findings, data tables, and relevant case studies.

Toluidine Blue interacts with various biological macromolecules, including proteins and nucleic acids. Its binding affinity can vary based on environmental conditions such as pH. Studies have shown that TB binds effectively to DNA at physiological pH levels (around 7.4), which is crucial for its application in cancer diagnostics. The interaction is characterized by a shift in the absorption spectrum, indicating a strong binding affinity between TB and nucleic acids .

2. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of Toluidine Blue, particularly when encapsulated in mesoporous silica nanoparticles (MSN). The encapsulated TB demonstrates enhanced efficacy against common pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Encapsulated Toluidine Blue

| Treatment Type | Pathogen | Log CFU/ml Reduction |

|---|---|---|

| TB alone | Pseudomonas aeruginosa | 2.36 |

| TB alone | Staphylococcus aureus | 2.66 |

| TB encapsulated in MSN | Pseudomonas aeruginosa | 5.03 |

| TB encapsulated in MSN | Staphylococcus aureus | 5.56 |

This study demonstrated that TB encapsulated in MSN significantly enhances antimicrobial activity compared to TB alone, indicating its potential for use in antimicrobial photodynamic therapy (aPDT) .

3. Diagnostic Applications

Toluidine Blue is extensively used in the diagnosis of oral lesions due to its ability to selectively stain dysplastic tissues. A study involving the evaluation of toluidine blue staining for potentially malignant oral lesions reported a sensitivity of 73.9% and specificity of 30% for detecting dysplastic changes .

Table 2: Diagnostic Performance of Toluidine Blue Staining

| Lesion Type | Confirmed Cases | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| Dysplastic | 23 | 73.9 | 30 |

| Hyperkeratosis | 7 | - | - |

| Epithelial Hyperplasia | 8 | - | - |

The study emphasized the importance of not relying solely on toluidine blue staining for clinical decisions due to its notable false positive and negative rates .

Case Study: Oral Cancer Detection

A study involving 100 cases assessed the effectiveness of toluidine blue staining in identifying high-risk oral lesions. The results indicated that toluidine blue staining was associated with higher risk features, suggesting its utility as a diagnostic tool in oral oncology .

属性

IUPAC Name |

disodium;2-[[4,8-dihydroxy-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOBEVFVUSIMGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185886 | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-30-1 | |

| Record name | C.I. 63340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino]bis[toluene-3-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUIDINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7CEV4HPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。